
1-(4-Fluorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a synthetic organic compound characterized by the presence of fluorophenyl groups and a pyrrolidinone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidinone Intermediate: This step involves the reaction of 4-fluorobenzaldehyde with an amine to form an imine, followed by cyclization to yield the pyrrolidinone ring.
Urea Formation: The pyrrolidinone intermediate is then reacted with an isocyanate or a carbodiimide to form the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Fluorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols, depending on the reagents and conditions used.
Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. It modulates the N-formyl peptide receptor-like 1 (FPRL-1), which is crucial for immune response and inflammation resolution. Activation of FPRL-1 leads to:
- Inhibition of polymorphonuclear neutrophils and eosinophils migration.
- Promotion of monocyte migration for apoptotic cell clearance.
- Downregulation of inflammatory signals, making it a potential candidate for treating inflammatory diseases.
Cancer Therapy
The compound's structure suggests potential applications in cancer therapy, particularly through the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune suppression in tumors. Studies have shown that derivatives with similar pharmacophores enhance anti-tumor immunity by:
- Inhibiting IDO1 activity.
- Increasing T-cell activation.
- Reducing tumor growth in preclinical models.
Case Study 1: Anti-inflammatory Mechanism
A study focused on urea derivatives demonstrated that modifications to the phenyl ring significantly influenced binding affinity and activity against IDO1. This suggests that compounds structurally related to 1-(4-Fluorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea may effectively reduce inflammation and promote resolution.
Case Study 2: Enhancing Immune Response in Cancer
In preclinical trials, compounds similar to this urea derivative were found to enhance anti-tumor immunity by inhibiting IDO1, leading to increased T-cell activation. This mechanism holds promise for developing new cancer immunotherapies.
Summary of Biological Activities
Activity Type | Mechanism/Target | Reference |
---|---|---|
Anti-inflammatory | FPRL-1 receptor modulation | |
IDO1 Inhibition | Immune modulation | |
Cancer Immunotherapy | Enhanced T-cell activation |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution in biological tissues. Metabolism primarily occurs via liver enzymes, which is essential for its therapeutic efficacy and safety.
Mécanisme D'action
The mechanism by which 1-(4-Fluorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The fluorophenyl groups enhance binding affinity through hydrophobic interactions and potential hydrogen bonding.
Comparaison Avec Des Composés Similaires
- 1-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)urea
- 1-(4-Fluorophenyl)-3-(5-oxopyrrolidin-3-yl)urea
Comparison: Compared to similar compounds, 1-(4-Fluorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea is unique due to the presence of dual fluorophenyl groups and the specific positioning of the pyrrolidinone moiety
Activité Biologique
1-(4-Fluorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Urea Linkage : The urea bond is formed between a suitable amine and isocyanate.
- Pyrrolidine Derivative Formation : The pyrrolidine moiety can be synthesized through cyclization reactions involving appropriate precursors.
- Fluorophenyl Substitution : The introduction of the fluorophenyl group is achieved through electrophilic aromatic substitution or coupling reactions.
Anticancer Properties
Research has demonstrated that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, diaryl ureas have been shown to inhibit cancer cell growth effectively:
Compound | Cell Line | IC50 (μM) |
---|---|---|
1-(4-Chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | A549 | 2.39 ± 0.10 |
Sorafenib | A549 | 2.12 ± 0.18 |
These findings indicate that structural modifications can enhance biological activity, suggesting that this compound may possess similar or superior anticancer properties compared to established agents like Sorafenib .
The mechanism through which this compound exerts its biological effects is not fully elucidated but may involve the following pathways:
- Inhibition of Key Enzymes : Similar compounds have been reported to inhibit enzymes critical for cancer cell proliferation.
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into their potential applications:
- Study on Diaryl Ureas : A series of diaryl ureas were synthesized and evaluated for their antiproliferative effects against A549 and HCT-116 cell lines. Results indicated that structural modifications significantly impacted their potency .
- Evaluation of Fluorinated Compounds : Fluorinated derivatives have been shown to enhance lipophilicity and bioavailability, potentially improving therapeutic outcomes in vivo.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-3-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O2/c19-13-1-5-15(6-2-13)22-18(25)21-10-12-9-17(24)23(11-12)16-7-3-14(20)4-8-16/h1-8,12H,9-11H2,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLQHSPVZJSOIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)CNC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.